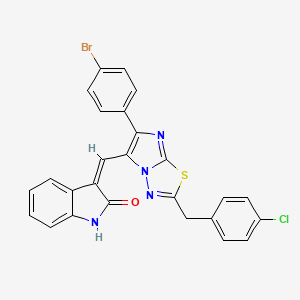
Disarib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disarib is a small molecule inhibitor specifically developed to target the antiapoptotic protein BCL2. BCL2 is highly upregulated in many cancers, making it an ideal target for cancer therapy. This compound disrupts the interaction between BCL2 and BAK, thereby activating intrinsic apoptotic pathways in cancer cells while sparing normal cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disarib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, purification systems, and quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Disarib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify this compound to produce reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Disarib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the interactions and functions of BCL2 in various chemical environments.
Biology: Helps in understanding the role of BCL2 in cellular processes and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress BCL2, such as triple-negative breast cancer and leukemia.
Wirkmechanismus
Disarib exerts its effects by specifically disrupting the interaction between BCL2 and BAK. This disruption activates the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. This compound binds predominantly to the BH1 domain of BCL2, sparing other proapoptotic binding partners such as BAX, PUMA, and BIM .
Vergleich Mit ähnlichen Verbindungen
Disarib is unique compared to other BCL2 inhibitors due to its specific binding to the BH1 domain of BCL2. Similar compounds include:
ABT199 (Venetoclax): Targets BCL2 but binds to the BH3 domain.
Obatoclax: A pan-BCL2 inhibitor with broader activity.
TW-37: Another BCL2 inhibitor with different binding properties
This compound’s specificity for the BCL2-BAK interaction and its ability to spare other proapoptotic partners make it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C26H16BrClN4OS |
|---|---|
Molekulargewicht |
547.9 g/mol |
IUPAC-Name |
(3Z)-3-[[6-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C26H16BrClN4OS/c27-17-9-7-16(8-10-17)24-22(14-20-19-3-1-2-4-21(19)29-25(20)33)32-26(30-24)34-23(31-32)13-15-5-11-18(28)12-6-15/h1-12,14H,13H2,(H,29,33)/b20-14- |
InChI-Schlüssel |
XGKHRPXTCRZBFB-ZHZULCJRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)/C(=O)N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N=C4N3N=C(S4)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



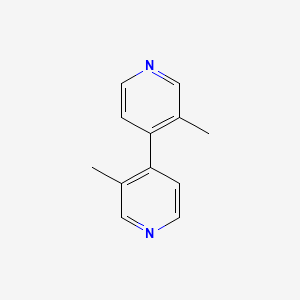



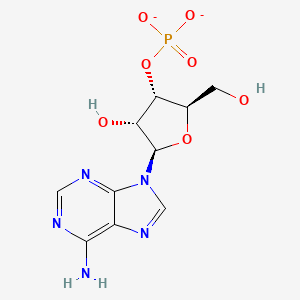
![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
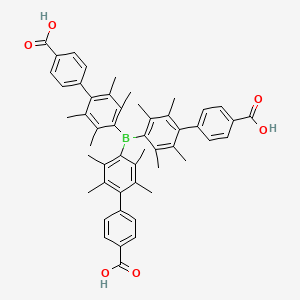
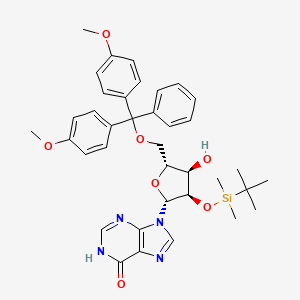


![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)
